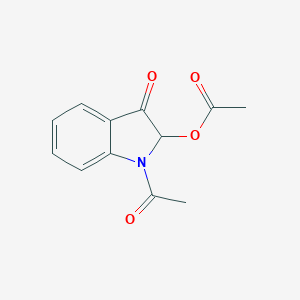![molecular formula C14H12N2O4S B421313 ethyl 2-methyl-5-nitro-4H-thieno[3,2-b]indole-3-carboxylate](/img/structure/B421313.png)
ethyl 2-methyl-5-nitro-4H-thieno[3,2-b]indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, features a unique thienoindole structure, which is a fusion of thiophene and indole rings, making it an interesting subject for chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-5-nitro-4H-thieno[3,2-b]indole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable thiophene derivative with an indole precursor under acidic or basic conditions. The nitro group is introduced through nitration reactions, and the ester group is formed via esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of ethyl 2-methyl-5-nitro-4H-thieno[3,2-b]indole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole moiety can bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-2-carboxylate
- Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-4-carboxylate
- Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-5-carboxylate
Uniqueness
Ethyl 5-nitro-2-methyl-4H-thieno[3,2-b]indole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the nitro and ester groups can significantly affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
特性
分子式 |
C14H12N2O4S |
|---|---|
分子量 |
304.32g/mol |
IUPAC名 |
ethyl 2-methyl-5-nitro-4H-thieno[3,2-b]indole-3-carboxylate |
InChI |
InChI=1S/C14H12N2O4S/c1-3-20-14(17)10-7(2)21-13-8-5-4-6-9(16(18)19)11(8)15-12(10)13/h4-6,15H,3H2,1-2H3 |
InChIキー |
YYQLPDDSXLBWPC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1NC3=C2C=CC=C3[N+](=O)[O-])C |
正規SMILES |
CCOC(=O)C1=C(SC2=C1NC3=C2C=CC=C3[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-3-nitroso-2,3-dihydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B421230.png)
![2-[(E)-2-(dimethylamino)ethenyl]-3-nitro-1-phenylindol-6-ol](/img/structure/B421231.png)

![Ethyl 6-bromo-2-[(dimethylamino)methyl]-4-hydroxy-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B421234.png)
![ethyl 4-chloro-5-[(E)-(hydroxyimino)methyl]-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B421235.png)
![2-[2-(Dimethylamino)-1-propenyl]-3-nitro-1-benzofuran-5-ol](/img/structure/B421237.png)
![5-[(Dimethylamino)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B421242.png)
![ethyl 16-acetamido-4,8-dimethyl-12-nitro-3-thia-7,9-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(16),2(6),4,7,10(15),11,13-heptaene-5-carboxylate](/img/structure/B421243.png)
![2-[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]-1H-indol-3-yl 4-methylbenzenesulfonate](/img/structure/B421246.png)

![2-[(2-methoxy-1H-indol-3-yl)methylene]malononitrile](/img/structure/B421249.png)
![1-acetyl-2-[(benzylamino)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B421250.png)

![1-benzyl-6-(diethylamino)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carbonitrile](/img/structure/B421253.png)
